3-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE is a complex organic compound that features a unique combination of functional groups, including a pyrazolo[1,5-a]pyrimidine core, a thiophene ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the thiophene ring: This step involves the coupling of the pyrazolo[1,5-a]pyrimidine intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.
Incorporation of the trifluoromethyl group: This can be done via radical trifluoromethylation, using reagents such as trifluoromethyl iodide and a radical initiator.
Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE varies depending on its application:
Anti-cancer: It may inhibit specific kinases or enzymes involved in cell proliferation.
Anti-inflammatory: It could inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Antimicrobial: It may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
- 3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-TRIAZOLE
Uniqueness
5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE is unique due to the presence of both the oxadiazole and pyrazolo[1,5-a]pyrimidine moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H9ClF3N5OS |
---|---|
Molecular Weight |
447.8 g/mol |
IUPAC Name |
5-[3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H9ClF3N5OS/c20-14-15(18-25-16(27-29-18)10-5-2-1-3-6-10)26-28-13(19(21,22)23)9-11(24-17(14)28)12-7-4-8-30-12/h1-9H |
InChI Key |
YZKFRPPKMRSUCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CS5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.